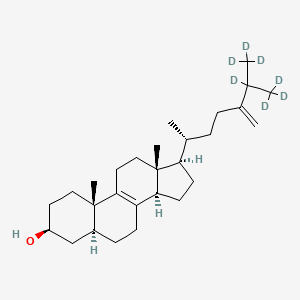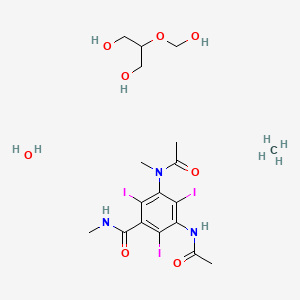
Methyl 2-(4-biphenylyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-biphenylyl)propionate is an organic compound with the molecular formula C16H16O2. It is a methyl ester derivative of 2-(4-biphenylyl)propionic acid and is known for its role as an intermediate in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(4-biphenylyl)propionate can be synthesized through several methods. One common approach involves the esterification of 2-(4-biphenylyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-biphenylyl)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-(4-biphenylyl)propionic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-biphenylyl)propionic acid.
Reduction: 2-(4-biphenylyl)propanol.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-biphenylyl)propionate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the production of NSAIDs like flurbiprofen, which are used to treat inflammation and pain.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-(4-biphenylyl)propionate is primarily related to its role as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of flurbiprofen, the compound undergoes metabolic conversion to produce the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-biphenylyl)propionic acid: The parent acid form of the ester.
Flurbiprofen: A derivative used as an NSAID.
Isopropylbiphenyl: Another biphenyl derivative with similar structural features.
Uniqueness
Methyl 2-(4-biphenylyl)propionate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its acid or alcohol counterparts. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Eigenschaften
Molekularformel |
C18H30I3N3O8 |
|---|---|
Molekulargewicht |
797.2 g/mol |
IUPAC-Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-methylbenzamide;2-(hydroxymethoxy)propane-1,3-diol;methane;hydrate |
InChI |
InChI=1S/C13H14I3N3O3.C4H10O4.CH4.H2O/c1-5(20)18-11-8(14)7(13(22)17-3)9(15)12(10(11)16)19(4)6(2)21;5-1-4(2-6)8-3-7;;/h1-4H3,(H,17,22)(H,18,20);4-7H,1-3H2;1H4;1H2 |
InChI-Schlüssel |
MNUHHJSHXOHDAU-UHFFFAOYSA-N |
Kanonische SMILES |
C.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)N(C)C(=O)C)I.C(C(CO)OCO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)
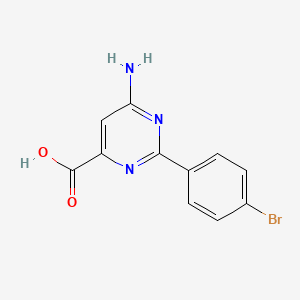

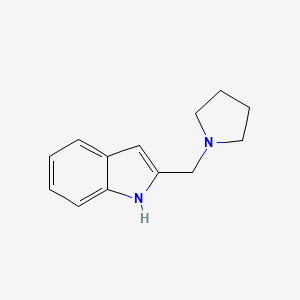
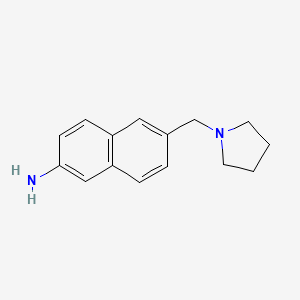
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
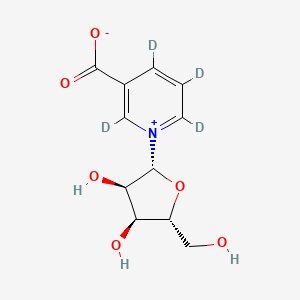
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
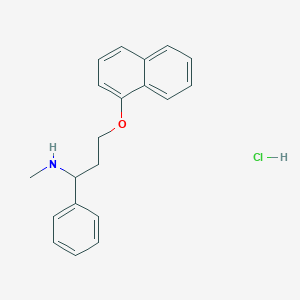
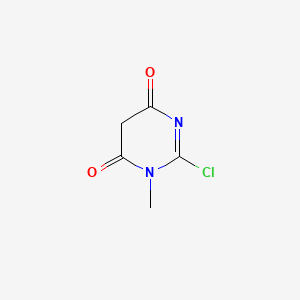
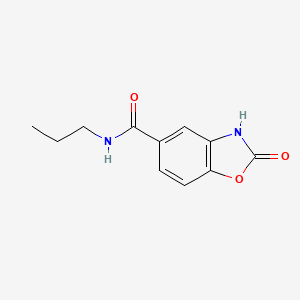
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
